molecular formula C24H22N4 B608567 Liafensine CAS No. 1198790-53-2

Liafensine

Katalognummer: B608567
CAS-Nummer: 1198790-53-2
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: VCIBGDSRPUOBOG-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist ein Triple-Wiederaufnahmehemmer der ersten Generation, der auf Transporter für Serotonin, Noradrenalin und Dopamin abzielt . Trotz seines vielversprechenden pharmakologischen Profils wurde die Entwicklung im Jahr 2013 ausgesetzt, da es nicht gelungen ist, eine überlegene Wirksamkeit im Vergleich zu bestehenden Behandlungen nachzuweisen .

Herstellungsmethoden

Die Synthese von Liafensine umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise:

    Bildung des Isochinolinkerns: Dies beinhaltet Cyclisierungsreaktionen, um das Isochinolinsringsystem zu bilden.

    Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen, wie z. B. die Naphthyl- und Pyridazinaminreste, werden durch Substitutionsreaktionen eingeführt.

    Endmontage: Das Endprodukt wird durch eine Reihe von Reinigungsschritten erhalten, einschließlich Kristallisation und Chromatographie.

Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren.

Vorbereitungsmethoden

The synthesis of Liafensine involves multiple steps, starting with the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Isoquinoline Core: This involves cyclization reactions to form the isoquinoline ring system.

    Functional Group Introduction: Various functional groups, such as the naphthyl and pyridazinamine moieties, are introduced through substitution reactions.

    Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Liafensine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

    Substitution: Substitutionsreaktionen werden häufig bei der Synthese von this compound verwendet, um verschiedene funktionelle Gruppen einzuführen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Treatment-Resistant Depression

Liafensine's primary application is in the treatment of TRD. The ENLIGHTEN trial was a pivotal phase 2b study designed to assess the efficacy and safety of this compound in patients who have not responded adequately to standard antidepressant therapies.

  • Study Design : The trial was randomized, double-blind, and placebo-controlled, enrolling 197 patients with TRD. Participants were selected based on their DGM4 genetic biomarker status, which was hypothesized to predict response to treatment.
  • Primary Endpoint : The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline over a six-week treatment period.
  • Results : this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo, with an average improvement of 4.4 points (p = 0.0056) for DGM4-positive patients. Secondary endpoints also showed significant improvements in other measures of depression severity and disability .

Safety Profile

This compound exhibited a favorable safety profile throughout the ENLIGHTEN trial. Notably:

  • There were no reports of common adverse effects associated with existing treatments for TRD, such as dissociation, respiratory depression, or significant weight gain .
  • The compound was well-tolerated among participants, further supporting its potential as a viable treatment option for TRD .

Biomarker-Guided Precision Medicine

The incorporation of the DGM4 genetic biomarker represents a significant advancement in precision medicine within psychiatric treatment:

  • Biomarker Discovery : The DGM4 biomarker was identified through Denovo's proprietary genomic marker platform and was instrumental in enriching the study population for likely responders to this compound.
  • Clinical Implications : This approach allows for more tailored treatment strategies, potentially improving outcomes for patients with TRD by ensuring that only those most likely to benefit from this compound receive it .

Summary Table of Key Findings

Parameter This compound (DB104) Placebo
Primary Endpoint (MADRS Change) 4.4 points improvement (p=0.0056)Baseline change
Secondary Endpoint (CGI-S Change) ~36% improvementBaseline change
Safety Profile No serious adverse effectsN/A
Patient Population DGM4-positive TRD patientsDGM4-negative included

Vergleich Mit ähnlichen Verbindungen

Liafensine ist unter den Antidepressiva einzigartig aufgrund seines Mechanismus der Triple-Wiederaufnahmehemmung. Ähnliche Verbindungen umfassen:

    Amitifadine: Ein weiterer Triple-Wiederaufnahmehemmer mit einem ähnlichen Wirkmechanismus.

    Ansofaxine: Ein Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer mit vergleichbaren pharmakologischen Eigenschaften.

Im Vergleich zu diesen Verbindungen hat this compound ein deutlich anderes pharmakokinetisches Profil und ein einzigartiges Nebenwirkungsprofil gezeigt, was seine klinische Anwendbarkeit beeinflussen kann .

Biologische Aktivität

Liafensine, also known as DB104, is a novel investigational compound developed by Denovo Biopharma, classified as a triple reuptake inhibitor (TRI). It targets the reuptake transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), making it a promising candidate for treating treatment-resistant depression (TRD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, safety profile, and the significance of its associated biomarker.

This compound functions by inhibiting the reuptake of three key neurotransmitters:

  • Serotonin (5-HT) : Increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.
  • Norepinephrine (NE) : Elevates norepinephrine levels, which can improve attention and energy levels.
  • Dopamine (DA) : Boosts dopamine availability, potentially improving motivation and pleasure.

This combined action is hypothesized to provide a more comprehensive therapeutic effect compared to traditional monoamine reuptake inhibitors.

Clinical Efficacy

The efficacy of this compound has been primarily evaluated in the phase 2b ENLIGHTEN trial , which was a randomized, double-blind, placebo-controlled study involving 197 patients diagnosed with TRD. The trial was notable for its use of a genetic biomarker known as DGM4 , which was identified to correlate strongly with this compound's efficacy.

Key Findings from the ENLIGHTEN Trial:

EndpointResultStatistical Significance
Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score-4.4 points improvement vs. placeboP=0.0056P=0.0056
Clinical Global Impressions Scale (CGI) Improvement+2.3 points improvementP=0.0026P=0.0026
Sheehan Disability Scale Improvement~36% improvement vs. placeboNot specified

The trial demonstrated that DGM4-positive patients treated with this compound exhibited significant improvements in depressive symptoms compared to those receiving placebo. The results indicated that this compound met all primary and secondary endpoints, suggesting robust efficacy in this challenging patient population .

Safety Profile

This compound has shown a favorable safety profile throughout clinical trials. Notably, there were no reports of common adverse effects associated with other TRD treatments, such as:

  • Dissociation
  • Respiratory depression
  • Movement disorders
  • Metabolic dysfunction with morbid weight gain

These findings are particularly important given the high incidence of side effects associated with existing antidepressants .

The Role of Biomarkers

The introduction of the DGM4 biomarker marks a significant advancement in precision medicine for psychiatric disorders. This genetic marker was used to select patients most likely to respond positively to treatment with this compound. The successful application of this biomarker strategy represents a pioneering step in tailoring psychiatric treatments based on genetic profiles, potentially leading to improved outcomes for patients suffering from TRD .

Eigenschaften

CAS-Nummer

1198790-53-2

Molekularformel

C24H22N4

Molekulargewicht

366.5 g/mol

IUPAC-Name

6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine

InChI

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1

InChI-Schlüssel

VCIBGDSRPUOBOG-QFIPXVFZSA-N

SMILES

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1

Isomerische SMILES

CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Kanonische SMILES

CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-820836;  BMS 820836;  BMS820836;  Liafensine

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A solution of Compound 13 (30.0 g, 0.68 mmol,) in 1:1 (v/v) MeOH/H2O (900 mL) was filtered through a glass-sintered funnel. The filtrate was then stirred at room temperature as a saturated solution of aqueous NaHCO3 (45 mL) was slowly added over 30 minutes, causing the solution to turn cloudy. Previously prepared seed crystals (0.10 g,) were then added to the batch in one portion. Additional saturated aqueous NaHCO3 (555 mL) was added to the reaction mixture over 1.5 h. The slurry was filtered to afford a wet cake. The wet filter cake was then suspended in 8:2 (v/v) H2O/MeOH (250 mL) and the resulting slurry was stirred for 3 hours and then filtered. The filter cake was washed with 8:2 (v/v) H2O/MeOH (100 mL) and the obtained white solid was dried in vacuo at 50° C. for 30 h to give Compound 2 (23.2 g, 93% yield): 1H NMR (d6-DMSO, 300 MHz) δ 7.80-7.90 (m, 3H), 7.74-7.78 (m, 3H), 7.65 (dd, J=8.6; 2.1 Hz, 1H), 7.43-7.53 (m, 2H), 7.38 (dd, J=8.6; 2.1 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 6.83 (d, J=9.1 Hz, 1H), 6.45 (s, 2H), 4.43 (t, J=5.9 Hz, 1H), 3.73 (s, 2H), 3.00 (dd, J=10.7, 5.4 Hz, 1H), 2.70 (dd, J=11.3; 7.5 Hz, 1H), 2.37 (s, 3H); 13C NMR (75 MHz, DMSO) ppm 159.69, 149.65, 142.55, 136.95, 135.62, 134.79, 132.93, 131.83, 129.47, 127.67, 127.46, 127.40, 127.28, 127.16, 125.98, 125.47, 125.15, 123.32, 123.06, 114.12, 60.63, 57.82, 45.55, 44.69, 40.34.
Name
Compound 13
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
555 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Alternative procedure: To a slurry of Compound 2, free base (1.5 g, 4.1 mmol) in methanol (80 mL) was added a solution of L-tartaric acid (0.63 g, 4.2 mmol) in methanol (15 mL) and water (10 mL). The reaction slurry became a clear solution after heating under reflux. The resulting solution was then cooled to 0° C. while stirring and precipitation occurred. The precipitate obtained was collected by filtration. This solid was re-crystallized twice from methanol (150 mL) and water (20 mL). The resulting solid was dissolved in methanol (25 mL) and water (100 mL), and the solution was lyophilized to give the L-tartrate salt of Compound 2, (1.4 g, 65%, AUC HPLC>99%) as a white solid: [α]23D +79.1° (c 0.15, methanol); 1H NMR (500 MHz, CDCl3) δ 7.87-7.80 (m, 6H), 7.69 (dd, J=8.0, 1.5 Hz, 1H), 7.51-7.48 (m, 2H), 7.30 (dd, J=8.5, 1.5 Hz, 1H), 7.04-7.01 (m, 2H), 4.71 (dd, J=11.0, 5.5 Hz, 1H), 4.43 (s, 2H), 4.39 (d, J=16.0 Hz, 1H), 4.29 (d, J=15.5 Hz, 1H), 3.64(dd, J=11.5, 5.5 Hz, 1H), 3.37-3.30 (m, 1H), 2.85 (s, 3H); ESI MS m/z 367 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of Compound 13 (550 g, 1.0 equiv) in 1:1 MeOH/DI water (16.5 L) was passed through a 1.2 micron in-line filter. The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution was slowly added. The batch became cloudy after 350 mL of the NaHCO3 solution had been added. Seed crystals (10.5 g) were then added, and the mixture was stirred for an additional 1 hour. More of the NaHCO3 solution (4 L) was added over 40 minutes. After the addition was complete, the mixture was stirred for 2 hours and then filtered. After conditioning on the filter under N2 for 1 hour, the wet filter cake was re-suspended in 8:2 DI water/MeOH (5.5 L), stirred for 2 hours, and then filtered. The filter cake was conditioned under N2 for 48 hours and then dried in vacuo at 35° C. for 48 hours to give 450 g of the Compound 2 as a white solid in 96% yield and >99% purity.
Name
Compound 13
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
16.5 L
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liafensine
Reactant of Route 2
Liafensine
Reactant of Route 3
Reactant of Route 3
Liafensine
Reactant of Route 4
Reactant of Route 4
Liafensine
Reactant of Route 5
Liafensine
Reactant of Route 6
Liafensine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.